1,2-Dipalmitoyl-sn-glycero-3-phosphoethanolamine 1,2-Dipalmitoyl-sn-glycero-3-phosphoethanolamine 1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine zwitterion is a phosphatidylethanolamine 32:0 zwitterion obtained by transfer of a proton from the phosphate to the amino group of 1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine. It is a tautomer of a 1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine.
PE(16:0/16:0) is a metabolite found in or produced by Saccharomyces cerevisiae.
Brand Name: Vulcanchem
CAS No.: 923-61-5
VCID: VC20804679
InChI: InChI=1S/C37H74NO8P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-36(39)43-33-35(34-45-47(41,42)44-32-31-38)46-37(40)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h35H,3-34,38H2,1-2H3,(H,41,42)/t35-/m1/s1
SMILES: CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[NH3+])OC(=O)CCCCCCCCCCCCCCC
Molecular Formula: C37H74NO8P
Molecular Weight: 692.0 g/mol

1,2-Dipalmitoyl-sn-glycero-3-phosphoethanolamine

CAS No.: 923-61-5

Cat. No.: VC20804679

Molecular Formula: C37H74NO8P

Molecular Weight: 692.0 g/mol

Purity: 98%

* For research use only. Not for human or veterinary use.

1,2-Dipalmitoyl-sn-glycero-3-phosphoethanolamine - 923-61-5

Specification

Description 1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine zwitterion is a phosphatidylethanolamine 32:0 zwitterion obtained by transfer of a proton from the phosphate to the amino group of 1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine. It is a tautomer of a 1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine.
PE(16:0/16:0) is a metabolite found in or produced by Saccharomyces cerevisiae.
CAS No. 923-61-5
Molecular Formula C37H74NO8P
Molecular Weight 692.0 g/mol
IUPAC Name 2-azaniumylethyl [(2R)-2,3-di(hexadecanoyloxy)propyl] phosphate
Standard InChI InChI=1S/C37H74NO8P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-36(39)43-33-35(34-45-47(41,42)44-32-31-38)46-37(40)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h35H,3-34,38H2,1-2H3,(H,41,42)/t35-/m1/s1
Standard InChI Key SLKDGVPOSSLUAI-PGUFJCEWSA-N
Isomeric SMILES CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[NH3+])OC(=O)CCCCCCCCCCCCCCC
SMILES CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[NH3+])OC(=O)CCCCCCCCCCCCCCC
Canonical SMILES CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[NH3+])OC(=O)CCCCCCCCCCCCCCC
Appearance White to Off-White Solid
Melting Point >134°C (dec.)

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